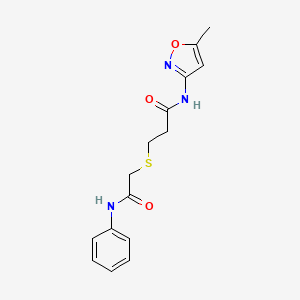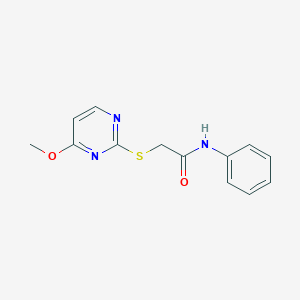
2-(4-methyl-3-oxopyrazin-2-yl)sulfanyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methyl-3-oxopyrazin-2-yl)sulfanyl-N-phenylacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrazine ring substituted with a methyl group and an oxo group, as well as a phenylacetamide moiety.
Métodos De Preparación
The synthesis of 2-(4-methyl-3-oxopyrazin-2-yl)sulfanyl-N-phenylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-oxopyrazine-2-thiol with N-phenylacetyl chloride under appropriate conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
2-(4-methyl-3-oxopyrazin-2-yl)sulfanyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group in the pyrazine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The phenylacetamide moiety can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-methyl-3-oxopyrazin-2-yl)sulfanyl-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-methyl-3-oxopyrazin-2-yl)sulfanyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
2-(4-methyl-3-oxopyrazin-2-yl)sulfanyl-N-phenylacetamide can be compared with other similar compounds, such as:
2-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide: This compound has a methoxy group instead of a methyl group, which can affect its chemical reactivity and biological activity.
2-(4-methyl-3-oxopyrazin-2-yl)sulfanyl-N-methyl-N-phenylacetamide: This compound has an additional methyl group on the nitrogen atom, which can influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
2-(4-methyl-3-oxopyrazin-2-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-16-8-7-14-12(13(16)18)19-9-11(17)15-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHMCOLKGXBHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)SCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6626225.png)

![2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-N-phenylacetamide](/img/structure/B6626244.png)
![1-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-3-(3-ethylsulfanylpropyl)urea](/img/structure/B6626247.png)
![3-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B6626257.png)
![methyl (3S,4S)-1-[(4-methoxyoxan-4-yl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate](/img/structure/B6626265.png)
![1-[(1,1-Dioxothian-4-yl)methyl]-3-(3-ethylsulfanylpropyl)urea](/img/structure/B6626275.png)
![1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]urea](/img/structure/B6626278.png)
![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B6626307.png)


![5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile](/img/structure/B6626326.png)
![1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6626343.png)
![2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B6626351.png)
